Cas no 1327529-03-2 (2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine)

2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine structure
1327529-03-2 structure
商品名:2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine
CAS番号:1327529-03-2
MF:C16H19N5O2
メガワット:313.354362726212
CID:5869536
PubChem ID:49745316

2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine 化学的及び物理的性質

名前と識別子

    • 2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine
    • AKOS024796501
    • F6064-0656
    • 2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
    • CHEMBL4889556
    • cyclohexyl-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
    • 1327529-03-2
    • cyclohexyl(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
    • インチ: 1S/C16H19N5O2/c22-16(11-5-2-1-3-6-11)21-9-12(10-21)15-19-14(20-23-15)13-17-7-4-8-18-13/h4,7-8,11-12H,1-3,5-6,9-10H2
    • InChIKey: CFEKLQLVJHMOJY-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1CCCCC1)N1CC(C2=NC(C3N=CC=CN=3)=NO2)C1

計算された属性

  • せいみつぶんしりょう: 313.15387487g/mol
  • どういたいしつりょう: 313.15387487g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 417
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6064-0656-5μmol
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
5μmol
$94.5 2023-09-09
Life Chemicals
F6064-0656-25mg
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
25mg
$163.5 2023-09-09
Life Chemicals
F6064-0656-2mg
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
2mg
$88.5 2023-09-09
Life Chemicals
F6064-0656-1mg
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
1mg
$81.0 2023-09-09
Life Chemicals
F6064-0656-50mg
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
50mg
$240.0 2023-09-09
Life Chemicals
F6064-0656-5mg
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
5mg
$103.5 2023-09-09
Life Chemicals
F6064-0656-3mg
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
3mg
$94.5 2023-09-09
Life Chemicals
F6064-0656-10μmol
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6064-0656-20μmol
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
20μmol
$118.5 2023-09-09
Life Chemicals
F6064-0656-2μmol
2-[5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
1327529-03-2
2μmol
$85.5 2023-09-09

2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidine 関連文献

2-5-(1-cyclohexanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-ylpyrimidineに関する追加情報

Compound CAS No. 1327529-03-2: 2-[5-(1-Cyclohexanecarbonylazetidin-3-yl)-1,2,4-Oxadiazol-3-yl]pyrimidine

The compound with CAS No. 1327529-03-2, known as 2-[5-(1-Cyclohexanecarbonylazetidin-3-yl)-1,2,4-Oxadiazol-3-yl]pyrimidine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule combines a pyrimidine ring system with an oxadiazole moiety and a cyclohexanecarbonylazetidine group, creating a complex yet functional architecture that opens avenues for various applications in drug discovery.

Recent studies have highlighted the importance of heterocyclic compounds like oxadiazoles and pyrimidines in the development of bioactive molecules. These rings are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in the design of therapeutic agents. The integration of these rings in the structure of CAS No. 1327529-03-2 suggests potential activity in areas such as anti-inflammatory, antitumor, or antimicrobial therapies.

The cyclohexanecarbonylazetidine group attached to the oxadiazole ring introduces additional complexity and functionality to the molecule. Azetidines are four-membered rings that can exhibit unique conformational properties, which may enhance the compound's ability to bind to specific biological targets. Furthermore, the cyclohexane ring provides steric bulk and hydrophobicity, which could influence the molecule's pharmacokinetic profile and bioavailability.

From a synthetic perspective, the construction of this compound involves a series of carefully planned reactions. The synthesis likely begins with the preparation of the azetidine ring, followed by its functionalization with a cyclohexanecarbonyl group. Subsequent coupling reactions would then integrate this moiety into the oxadiazole-pyrimidine framework. The development of efficient synthetic routes for such complex molecules is a testament to advancements in organic chemistry.

Recent research has focused on optimizing the synthesis of similar compounds to improve yield and purity. For instance, studies have explored the use of microwave-assisted synthesis or catalytic methods to streamline the construction of heterocyclic frameworks. These innovations could potentially be applied to the synthesis of CAS No. 1327529-03-2, making it more accessible for further studies.

In terms of pharmacological activity, preliminary assays have shown that this compound exhibits selective inhibition against certain enzymes implicated in inflammatory diseases. The presence of both oxadiazole and pyrimidine moieties may contribute to its ability to modulate these targets effectively. Additionally, computational studies using molecular docking have provided insights into how this compound interacts with its target proteins at the molecular level.

The application of machine learning techniques in drug discovery has further enhanced our understanding of this compound's potential. By analyzing large datasets of structurally similar molecules and their biological activities, researchers can predict how CAS No. 1327529-03-2 might behave in vivo. Such predictive models are invaluable in guiding further experimental work and optimizing lead compounds for therapeutic use.

Looking ahead, collaborative efforts between chemists and biologists will be crucial in unlocking the full potential of this compound. Preclinical studies are needed to evaluate its efficacy and safety profile before it can progress to clinical trials. Moreover, exploring its mechanism of action at a molecular level will provide deeper insights into its therapeutic potential.

In conclusion, CAS No. 1327529-03-2 represents a promising candidate in the realm of medicinal chemistry due to its unique structure and potential bioactivity. As research continues to advance our understanding of this compound, it holds great promise for contributing to the development of novel therapeutic agents that address unmet medical needs.

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